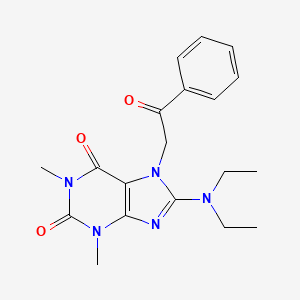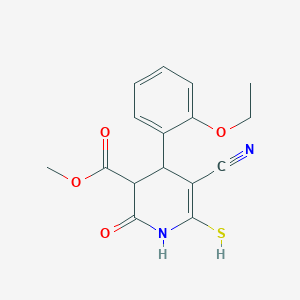![molecular formula C19H16ClN3O2S B11521831 (3E)-3-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-hydroxypent-3-en-2-one](/img/structure/B11521831.png)
(3E)-3-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-hydroxypent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-hydroxypent-3-en-2-one is a synthetic organic compound that features a triazole ring, a chlorophenyl group, and a hydroxypentene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-hydroxypent-3-en-2-one typically involves multi-step organic reactions. One possible route includes:
Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring can be formed through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the Chlorophenyl and Phenyl Groups: These groups can be introduced via substitution reactions using chlorobenzene and benzene derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction.
Formation of the Hydroxypentene Structure: This can be achieved through aldol condensation followed by reduction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydroxypentene structure.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or alcohols.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing triazole rings.
Biology
Medicine
In medicinal chemistry, the compound may be investigated for its potential as an antifungal, antibacterial, or anticancer agent due to the presence of the triazole ring.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3E)-3-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-hydroxypent-3-en-2-one would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with cellular receptors. The triazole ring is known to bind to heme iron in cytochrome P450 enzymes, potentially leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-hydroxypent-3-en-2-one: Unique due to its specific combination of functional groups.
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal with a different substitution pattern.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer unique biological or chemical properties compared to other triazole-containing compounds.
Properties
Molecular Formula |
C19H16ClN3O2S |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(E)-3-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C19H16ClN3O2S/c1-12(24)17(13(2)25)26-19-22-21-18(14-8-10-15(20)11-9-14)23(19)16-6-4-3-5-7-16/h3-11,24H,1-2H3/b17-12+ |
InChI Key |
NWBKGYDCPMJLKQ-SFQUDFHCSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)C)\SC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)/O |
Canonical SMILES |
CC(=C(C(=O)C)SC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-ethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B11521763.png)
![1-(4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}phenyl)ethanone](/img/structure/B11521772.png)
![2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B11521774.png)
![(2R,3R,10bS)-2-(3-chlorophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11521781.png)
![2-({2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)ethyl furan-2-carboxylate](/img/structure/B11521788.png)
![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate](/img/structure/B11521801.png)
![(3Z)-3-[(4-bromophenyl)imino]-1-[(3-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11521813.png)
![4-chloro-3-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11521817.png)
![8-cyclopentylidene-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11521823.png)
![N'-[(4-chlorophenyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11521834.png)
![4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide](/img/structure/B11521835.png)
![N,N-diethyl-1-({2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine-3-carboxamide](/img/structure/B11521845.png)

